molecular formula C21H23N3O5S B11004530 Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11004530
M. Wt: 429.5 g/mol
InChI Key: SIRGXVVVKZPBCT-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which plays a crucial role in its reactivity and stability.

    Thiazole Ring: The thiazole ring contributes to its aromatic character and influences its chemical properties.

    Isoquinoline Moiety: The isoquinoline fragment adds complexity and potential biological activity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

    Formation of Isoquinoline Intermediate: Start with an isoquinoline derivative and introduce the necessary functional groups.

    Thiazole Formation: Cyclization of the isoquinoline intermediate with a thioamide precursor to form the thiazole ring.

    Esterification: Introduce the methyl ester group using appropriate reagents.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization for yield, cost, and scalability is essential.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Thiazole Formation: Thioamide, cyclization reagents.

    Esterification: Acid-catalyzed esterification.

Major Products:: The final product is Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as a drug candidate, considering its unique structure and reactivity.

    Chemical Biology: Explore its interactions with biomolecules.

    Industry: Evaluate its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N3O5S/c1-12(2)17-16(20(27)29-4)22-21(30-17)23-18(25)15-11-24(9-10-28-3)19(26)14-8-6-5-7-13(14)15/h5-8,11-12H,9-10H2,1-4H3,(H,22,23,25)

InChI Key

SIRGXVVVKZPBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC

Origin of Product

United States

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